Cas no 1330765-27-9 (Tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate)
Tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- t-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- EN300-12568942
- MFCD20230642
- AKOS027429112
- tert-Butyl7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- CS-15921
- SB51283
- SY322377
- 1330765-27-9
- W13961
- 2-Boc-7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane
- CS-0067275
- Tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
-
- MDL: MFCD20230642
- Inchi: 1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-12(8-14)4-9(5-13)6-16-12/h9H,4-8,13H2,1-3H3
- InChI Key: UEVCBQZKIJLFMQ-UHFFFAOYSA-N
- SMILES: O1CC(CN)CC21CN(C(=O)OC(C)(C)C)C2
Computed Properties
- Exact Mass: 242.16304257 g/mol
- Monoisotopic Mass: 242.16304257 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 64.8
- Molecular Weight: 242.31
Tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM207850-1g |
tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330765-27-9 | 97% | 1g |
$1122 | 2021-08-04 | |
| Chemenu | CM207850-100mg |
tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330765-27-9 | 97% | 100mg |
$193 | 2023-03-07 | |
| Chemenu | CM207850-250mg |
tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330765-27-9 | 97% | 250mg |
$482 | 2023-03-07 | |
| Chemenu | CM207850-1g |
tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330765-27-9 | 97% | 1g |
$1254 | 2023-03-07 | |
| eNovation Chemicals LLC | D684169-100mg |
tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330765-27-9 | 97% | 100mg |
$240 | 2024-07-21 | |
| eNovation Chemicals LLC | D684169-250MG |
tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330765-27-9 | 97% | 250mg |
$470 | 2024-07-21 | |
| eNovation Chemicals LLC | D684169-500MG |
tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330765-27-9 | 97% | 500mg |
$785 | 2024-07-21 | |
| eNovation Chemicals LLC | D684169-1G |
tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330765-27-9 | 97% | 1g |
$1180 | 2024-07-21 | |
| eNovation Chemicals LLC | D684169-5G |
tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
1330765-27-9 | 97% | 5g |
$3540 | 2024-07-21 | |
| abcr | AB512012-100 mg |
tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, 95%; . |
1330765-27-9 | 95% | 100MG |
€366.00 | 2023-04-18 |
Tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Suppliers
Tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Related Literature
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on Tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Introduction to Tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1330765-27-9)
Tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, identified by its Chemical Abstracts Service (CAS) number 1330765-27-9, is a sophisticated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the spirocyclic class, characterized by a unique structural framework where two or more rings are connected by a single atom. The presence of both oxygen and nitrogen atoms within its molecular structure imparts distinct chemical and biological properties, making it a promising candidate for various therapeutic applications.
The molecular structure of Tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate features a spiro center linking a five-membered oxacyclic ring with a seven-membered azaspiro ring. The tert-butyl group at the 2-position enhances the lipophilicity of the molecule, while the aminomethyl substituent at the 7-position introduces a reactive amine functionality, facilitating further chemical modifications. The carboxylate group at the 2-position serves as a versatile handle for conjugation with other biomolecules, making this compound highly adaptable for pharmaceutical development.
Recent advancements in medicinal chemistry have highlighted the potential of spirocyclic compounds due to their unique conformational rigidity and ability to interact with biological targets in multiple ways. The spirocyclic core in Tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has been shown to mimic natural product scaffolds, which are often associated with high biological activity. This structural motif has been explored in the design of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and enzyme inhibitors, among others.
One of the most compelling aspects of this compound is its potential as a scaffold for drug development. The spirocyclic structure provides a rigid framework that can be fine-tuned through derivatization to optimize binding affinity and selectivity. The aminomethyl group, in particular, offers a site for covalent attachment to other pharmacophores or biomolecules, enabling the creation of conjugates with enhanced pharmacokinetic properties or targeted delivery systems.
Recent studies have demonstrated the utility of Tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate in the development of novel therapeutic agents. For instance, researchers have leveraged its structural features to design compounds that exhibit inhibitory activity against specific enzymes implicated in inflammatory diseases and cancer. The ability to modify both the spirocyclic core and the functional groups attached to it allows for a high degree of customization, enabling chemists to tailor the properties of the molecule to meet specific therapeutic needs.
The tert-butyl group contributes to the overall stability of the molecule while also enhancing its solubility in organic solvents, which is crucial for formulation and administration purposes. This balance between lipophilicity and solubility makes Tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate an attractive candidate for oral and parenteral drug delivery systems.
In addition to its potential as an active pharmaceutical ingredient (API), this compound has also been explored as a key intermediate in synthetic chemistry. Its unique structural features provide chemists with a versatile platform for exploring new synthetic pathways and developing novel methodologies for constructing complex molecules. The availability of commercially synthesized Tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1330765-27-9) simplifies access to this valuable building block, accelerating research and development efforts in academic and industrial settings.
The growing interest in spirocyclic compounds underscores their significance in modern drug discovery. The ability of these molecules to adopt specific conformations and interact with biological targets in unique ways makes them valuable tools for developing innovative therapies. As research continues to uncover new applications for compounds like Tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, their role in addressing unmet medical needs is likely to expand further.
The synthesis and characterization of this compound have been facilitated by advances in synthetic organic chemistry and spectroscopic techniques. High-resolution NMR spectroscopy, mass spectrometry, and X-ray crystallography have all played critical roles in elucidating its structure and confirming its purity. These techniques provide researchers with detailed insights into the molecular architecture of Tert-butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, enabling them to optimize its properties for various applications.
The future prospects for this compound are promising, with ongoing research focused on expanding its therapeutic potential and exploring new synthetic strategies. Collaborative efforts between academic researchers and industry scientists are likely to drive innovation in this area, leading to the development of novel drugs based on spirocyclic scaffolds like Tert-butyl 7-(aminomethyl)-5-oxa-spiro[3.4]octane -carboxylate (CAS No: 1330765 -27 -9).
1330765-27-9 (Tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)